![molecular formula C27H27N3O3S2 B11637588 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 421578-15-6](/img/structure/B11637588.png)
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of substituted pyrimidine-4-carboxylic acid derivatives to form the benzothieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process may also involve the use of automated reactors and continuous flow systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both ethoxyphenyl and methylphenyl groups
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzothieno-pyrimidine core with various functional groups that may confer diverse biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N3O4S with a molecular weight of approximately 465.56 g/mol. The presence of the sulfanyl group and various aromatic substituents plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H28N3O4S |
Molecular Weight | 465.56 g/mol |
Functional Groups | Ethoxy, sulfanyl, acetamide |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound was shown to have an IC50 value ranging from 1.38 to 3.21 μM against various cancer cell lines including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and others . Mechanistic studies suggest that these compounds may induce apoptosis via modulation of key proteins involved in cell survival and death pathways.
The mechanism of action for the anticancer activity appears to involve:
- Inhibition of β-tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis characterized by increased levels of pro-apoptotic proteins (e.g., p53 and Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, indicating that modifications to the core structure can enhance efficacy against bacterial and fungal strains .
Case Studies
- Study on HepG2 Cells : A derivative was tested for cytotoxicity against HepG2 cells and exhibited significant apoptotic effects. Analysis revealed a substantial increase in Annexin-V positive cells after treatment, indicating effective induction of apoptosis .
- Antimicrobial Screening : Compounds structurally related to the target molecule were evaluated for their antimicrobial activities against several bacterial strains. Results indicated potential effectiveness which warrants further investigation into their therapeutic applications .
Properties
CAS No. |
421578-15-6 |
---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-3-33-20-14-12-19(13-15-20)30-26(32)24-21-6-4-5-7-22(21)35-25(24)29-27(30)34-16-23(31)28-18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3,(H,28,31) |
InChI Key |
LFPMGVLZYNZAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C)SC5=C3CCCC5 |
Origin of Product |
United States |
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